5-Aminopiperidin-2-one hydrochloride

Beschreibung

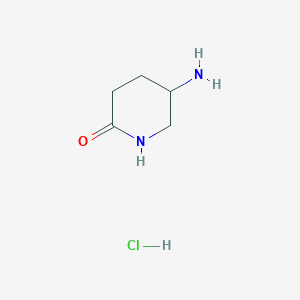

5-Aminopiperidin-2-one hydrochloride (CAS 1235440-18-2) is a six-membered lactam ring compound substituted with an amino group at the 5-position and a hydrochloride salt. Its molecular formula is C₅H₁₁ClN₂O, with a molecular weight of 150.61 g/mol . The compound is used as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. It is typically supplied at ≥95% purity and stored under inert conditions (2–8°C) .

Eigenschaften

IUPAC Name |

5-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJLLOJCPFYWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677628 | |

| Record name | 5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-18-2, 154148-70-6 | |

| Record name | 2-Piperidinone, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-2-one hydrochloride typically involves the reduction of 5-aminopiperidin-2-one. One common method is the reduction using lithium aluminum hydride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. Palladium and rhodium catalysts are commonly used in these processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, amines, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 5-Aminopiperidin-2-one hydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a piperidine derivative, a structural motif prevalent in pharmaceuticals.

Chemical Applications

- Intermediate in Synthesis: this compound serves as a crucial intermediate in synthesizing various piperidine-based compounds. Its chemical structure allows it to undergo oxidation, reduction, and nucleophilic substitution reactions.

- Synthetic Routes and Reaction Conditions: The synthesis of 5-aminopiperidin-2-one dihydrochloride typically involves the reduction of this compound using lithium aluminum hydride. The reaction is carried out in a solvent such as tetrahydrofuran at temperatures between 45°C and 70°C.

- Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up by starting from (R)-methyl-2,5-diaminopentanoate dihydrochloride or (R)-2,5-diaminopentanoic acid hydrochloride. The process involves the addition of sodium methoxide in methanol, followed by reduction with lithium aluminum hydride.

- Reagents and Conditions: Common reagents for reactions involving 5-aminopiperidin-2-one dihydrochloride include:

- Oxidizing agents such as potassium permanganate and chromium trioxide.

- Reducing agents like lithium aluminum hydride.

- Reagents such as alkyl halides and acyl chlorides for substitution reactions.

- Major Products Formed: Depending on the reaction type, the major products can include:

- Piperidinone derivatives from oxidation.

- Reduced piperidine derivatives from reduction.

- Substituted piperidine derivatives from substitution reactions.

Biological Applications

- Study of Biological Activities: The compound is studied for its potential biological activities and interactions with biological targets.

- HCV Replication Inhibitors: It has been used in the discovery and optimization of 4-aminopiperidine scaffolds targeting the assembly stages of the Hepatitis C virus (HCV) life cycle .

Medical Applications

- Pharmacological Properties: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential therapeutic applications.

- ANCA-Associated Vasculitis: An example of a piperidine derivative with therapeutic application is Avacopan, which contains a fluorine atom and trifluoromethyl group bounded to different aromatic rings and is used to treat ANCA-associated vasculitis, a rare autoimmune disease .

Industrial Applications

- Production of Pharmaceuticals: The compound is utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 5-Aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between 5-Aminopiperidin-2-one hydrochloride and analogous compounds:

Key Observations:

- Ring Size and Substituents: The 6-membered lactam in this compound distinguishes it from 5-membered pyrrolidinone analogs (e.g., 5-(Aminomethyl)pyrrolidin-2-one hydrochloride). Smaller rings may alter metabolic stability and binding affinity .

- Salt Forms: Dihydrochloride salts (e.g., (R)-3-Aminopiperidine dihydrochloride) exhibit higher solubility than mono-hydrochloride derivatives, which is advantageous for aqueous formulations .

Biologische Aktivität

5-Aminopiperidin-2-one hydrochloride (5-AP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article will explore the biological activity of 5-AP, focusing on its mechanisms of action, pharmacological profiles, and relevant research findings.

This compound is characterized by a piperidine ring with an amine group at the fifth position and a ketone group at the second position. Its molecular formula is , and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions. The synthesis of 5-AP often involves starting with commercially available piperidine derivatives, followed by chiral resolution techniques to obtain the desired enantiomer. Various synthetic routes have been developed to optimize yield and purity, including catalytic hydrogenation and advanced purification techniques such as chromatography.

The biological activity of 5-AP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: 5-AP can inhibit various enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of targeting metabolic pathways involved in diseases such as cancer and diabetes .

- Modulation of Signal Transduction: The compound may interact with receptors to influence signal transduction pathways, leading to physiological effects such as altered neurotransmitter synthesis and modulation of cellular functions.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities across different therapeutic areas:

- Antimicrobial Activity: Studies indicate that derivatives of 5-AP show promise as antimicrobial agents, inhibiting the growth of various pathogens .

- Analgesic Properties: The compound has been investigated for its potential analgesic effects, which may be mediated through its action on pain-related signaling pathways.

- Anticancer Activity: Research highlights the ability of 5-AP to induce apoptosis in cancer cell lines. For instance, it has been shown to enhance cytotoxicity against specific tumor cells, suggesting its potential role in cancer therapy .

- Neurological Applications: Given its structural similarity to known neuroactive compounds, 5-AP has been explored for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's disease .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | >200 |

| Protein Binding (% bound) | ~94% |

| Human Hepatic Clearance (μL·min –1 per 10^6 cells) | 14 |

| hERG IC50 (μM) | 7.1 |

These parameters indicate favorable solubility and moderate protein binding, which are essential for effective drug formulation .

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vitro Studies on Cancer Cell Lines:

- In Vivo Efficacy in Animal Models:

- Neuroprotective Effects:

Q & A

Q. What statistical methods are appropriate for analyzing non-linear dose-response curves in pharmacological studies?

- Methodological Answer :

- Non-Linear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to estimate EC₅₀/IC₅₀ .

- Bootstrapping : Generate 95% confidence intervals for potency metrics to assess significance .

Regulatory and Interdisciplinary Considerations

Q. How can researchers align synthetic protocols with ICH Q11 guidelines for regulatory submissions?

Q. What cross-disciplinary approaches enhance the application of this compound in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.